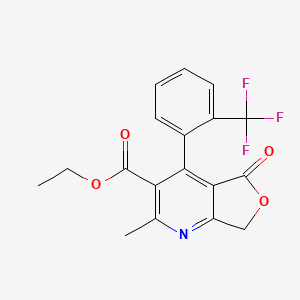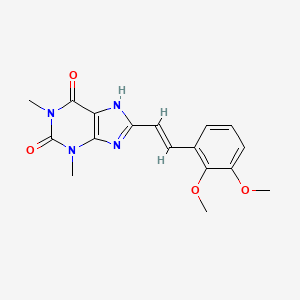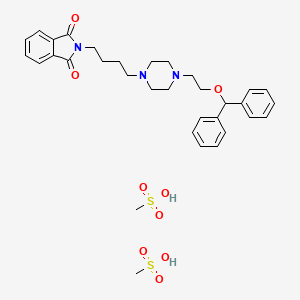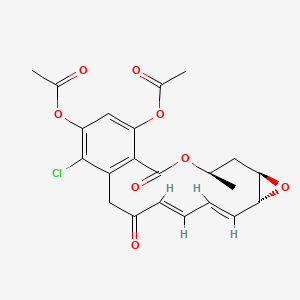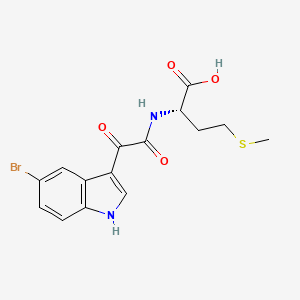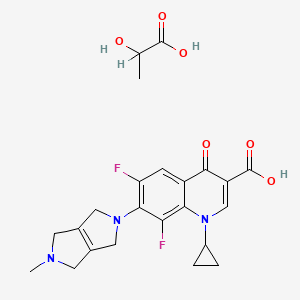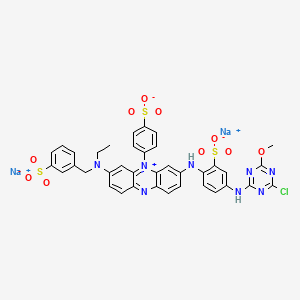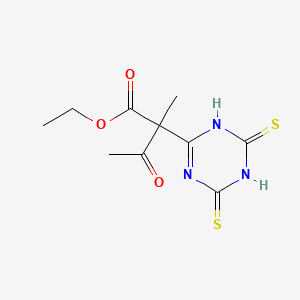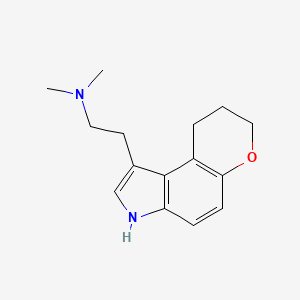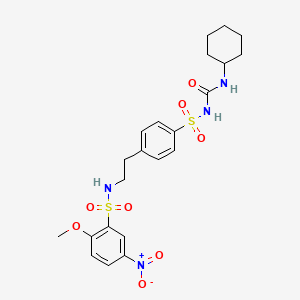
Urea, 1-cyclohexyl-3-((p-(2-(2-methoxy-5-nitrobenzenesulfonamido)ethyl)phenyl)sulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-cyclohexyl-3-((p-(2-(2-methoxy-5-nitrobenzenesulfonamido)ethyl)phenyl)sulfonyl)- is a complex organic compound with a unique structure that combines urea, cyclohexyl, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-cyclohexyl-3-((p-(2-(2-methoxy-5-nitrobenzenesulfonamido)ethyl)phenyl)sulfonyl)- typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include cyclohexylamine, sulfonyl chlorides, and nitrobenzenesulfonamides. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Urea, 1-cyclohexyl-3-((p-(2-(2-methoxy-5-nitrobenzenesulfonamido)ethyl)phenyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts, as well as oxidizing agents like potassium permanganate. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different chemical and physical properties. These derivatives are often used in further research and development.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, which can be used in various chemical reactions and processes.
Biology
In biology, the compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of Urea, 1-cyclohexyl-3-((p-(2-(2-methoxy-5-nitrobenzenesulfonamido)ethyl)phenyl)sulfonyl)- involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, affecting their activity. This interaction can lead to changes in cellular processes, which may have therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Urea, 1-cyclohexyl-3-((p-(2-(5-methylpyrazinecarboxamido)ethyl)phenyl)sulfonyl)-
- Urea, 1-cyclohexyl-3-(2-methoxyphenyl)
Uniqueness
Compared to similar compounds, Urea, 1-cyclohexyl-3-((p-(2-(2-methoxy-5-nitrobenzenesulfonamido)ethyl)phenyl)sulfonyl)- has a unique combination of functional groups that give it distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
81514-30-9 |
|---|---|
Molecular Formula |
C22H28N4O8S2 |
Molecular Weight |
540.6 g/mol |
IUPAC Name |
1-cyclohexyl-3-[4-[2-[(2-methoxy-5-nitrophenyl)sulfonylamino]ethyl]phenyl]sulfonylurea |
InChI |
InChI=1S/C22H28N4O8S2/c1-34-20-12-9-18(26(28)29)15-21(20)36(32,33)23-14-13-16-7-10-19(11-8-16)35(30,31)25-22(27)24-17-5-3-2-4-6-17/h7-12,15,17,23H,2-6,13-14H2,1H3,(H2,24,25,27) |
InChI Key |
YVCDFQWAHWLFES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


